molecular formula C10H4F6N2O2 B1454715 2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid CAS No. 1309602-77-4

2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid

Cat. No. B1454715
M. Wt: 298.14 g/mol
InChI Key: OXDCVACGVNGQKA-UHFFFAOYSA-N
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Description

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring. The “2,5-Bis(trifluoromethyl)” part suggests that there are two trifluoromethyl groups attached to the benzene ring at the 2nd and 5th positions .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a benzene ring fused to an imidazole ring, with two trifluoromethyl groups attached at specific positions .


Physical And Chemical Properties Analysis

Similar compounds have properties such as a specific molecular weight, melting point, and empirical formula .

Scientific Research Applications

Catalysis and Organic Synthesis

One application of compounds related to 2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid is in catalysis. For example, derivatives of bis(trifluoromethyl)phenylboronic acids have been found highly effective as catalysts in dehydrative amidation processes between carboxylic acids and amines. This catalytic process is crucial for the synthesis of α-dipeptides, highlighting the importance of such compounds in peptide synthesis and organic chemistry (Wang, Lu, & Ishihara, 2018).

Material Science and Polymer Chemistry

In material science, compounds structurally related to 2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid have been utilized in the synthesis of fluorinated polyimides. These polymers exhibit low dielectric constants, high thermal stability, and excellent solubility in organic solvents, making them suitable for applications in electronic materials and as insulators in the semiconductor industry (Madhra, Salunke, Banerjee, & Prabha, 2002).

Medicinal Chemistry and Drug Design

While specific applications in medicinal chemistry for "2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid" itself are not detailed, related benzimidazole derivatives have been extensively explored for their biological activities. Benzimidazole compounds have shown potential as antimicrobial agents, with some derivatives demonstrating comparable or superior activity to reference drugs against bacteria and fungi. The antimicrobial efficacy of these compounds suggests their potential in the development of new therapeutic agents (Zhang, Lin, Rasheed, & Zhou, 2014).

Safety And Hazards

Safety data sheets of similar compounds suggest that they may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for this compound would depend on its potential applications. Given its structure, it could be of interest in the development of pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

2,6-bis(trifluoromethyl)-1H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F6N2O2/c11-9(12,13)4-2-6-5(1-3(4)7(19)20)17-8(18-6)10(14,15)16/h1-2H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDCVACGVNGQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=C(N2)C(F)(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Bis(trifluoromethyl)-1H-benzimidazolyl-6-carboxylic acid
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